Cinacalcet hydrochloride
Overview
Description
Cinacalcet hydrochloride is a medication used to treat hyperparathyroidism in patients with chronic kidney disease who are on dialysis . It is also used to treat hypercalcemia in patients with parathyroid carcinoma . Cinacalcet works by increasing the sensitivity of the calcium-sensing receptor to extracellular calcium, which results in a decrease in serum calcium levels .
Synthesis Analysis
Cinacalcet hydrochloride can be synthesized from 1-acetonaphthone through six steps, including Leuckart-Wallch reaction, hydrolysis, chiral resolution, condensation, reduction, and finally salification . Another method involves the application of ®-tert-butanesulfinamide and regioselective N-alkylation of the naphthyl ethyl sulfinamide intermediate .Molecular Structure Analysis
The molecular formula of Cinacalcet hydrochloride is C22H22F3N.HCl . Its molecular weight is 393.87g/mol for the HCl salt and 357.41g/mol as a freebase .Chemical Reactions Analysis
Cinacalcet hydrochloride reacts with the calcium-sensing receptor, acting as a positive allosteric modulator . This increases the receptor’s sensitivity to extracellular calcium, leading to a decrease in parathyroid hormone secretion .Physical And Chemical Properties Analysis
Cinacalcet hydrochloride is a white to off-white crystalline solid . It is soluble in methanol, 59% ethanol, and slightly soluble in water . The pKa value of Cinacalcet is 8.72 .Scientific Research Applications
Pharmacokinetic Interactions
Cinacalcet hydrochloride, a positive allosteric modulator of the calcium‐sensing receptor, has been shown to significantly inhibit cytochrome P450 (CYP) 2D6. This effect has important implications for drug interactions, especially with drugs that are mainly metabolized by CYP2D6. In a study involving healthy volunteers, coadministration of cinacalcet with dextromethorphan (a CYP2D6 substrate) resulted in a substantial increase in the plasma concentration of dextromethorphan, suggesting a need for dose adjustments of CYP2D6 substrates during cinacalcet treatment (Nakashima et al., 2007).
Pharmacodynamic Profile
Cinacalcet's pharmacodynamic profile has been extensively studied. It exhibits dose-proportional pharmacokinetics over a range of 30–180 mg. Notably, its pharmacokinetics are not significantly affected by varying degrees of renal impairment, age, sex, body weight, or race. Cinacalcet is primarily metabolized by multiple hepatic cytochrome P450 enzymes, with less than 1% of the parent drug excreted in the urine. It also shows a strong inhibitory effect on CYP2D6 (Padhi & Harris, 2009).
Interaction with Ketoconazole
A study assessing the pharmacokinetics of cinacalcet when administered with ketoconazole, a potent CYP3A4 inhibitor, found that ketoconazole increased cinacalcet exposure moderately. This suggests the need for monitoring parathyroid hormone and calcium concentrations when a patient on cinacalcet initiates or discontinues therapy with a strong CYP3A4 inhibitor (Harris et al., 2007).
Synthesis Methods
Alternative approaches for the synthesis of cinacalcet hydrochloride have been explored, primarily from (R)-(+)-1-(1-naphthyl)ethylamine. Various strategies including amide formation followed by reduction, reaction with an aldehyde, and nucleophilic substitution have been utilized, contributing to the development of more efficient and cost-effective synthesis methods for this compound (Barniol-Xicota et al., 2016).
Analytical Methods
A high-performance thin-layer chromatographic (HPTLC) method for the analysis of Cinacalcet Hydrochloride has been developed, demonstrating high sensitivity, precision, and accuracy. This method has been validated as per ICH guidelines, indicating its suitability for the quantification of Cinacalcet in pharmaceutical formulations (Kamatham & Veeresham, 2019).
Bioavailability Improvement
A study on the formulation of nanostructured lipid carrier (NLC) for Cinacalcet Hydrochloride aimed at improving its oral bioavailability, which is typically less than 25%. The optimized NLC formulation exhibited high drug content and improved bioavailability, suggesting its potential in enhancing the efficacy of Cinacalcet (Nayak et al., 2023).
Safety And Hazards
The most common and serious adverse effects of Cinacalcet include hypocalcemia, upper gastrointestinal bleeding, hypotension, and a dynamic bone disease . These effects may potentially occur if exposures repeatedly exceed the Occupational Exposure Limit . It is advised to avoid inhalation, skin contact, eye contact, and accidental ingestion .
properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
226256-56-0 (Parent) | |
Record name | Cinacalcet hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364782343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046792 | |
Record name | Cinacalcet hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinacalcet hydrochloride | |
CAS RN |
364782-34-3 | |
Record name | Cinacalcet hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364782-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinacalcet hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364782343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinacalcet hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINACALCET HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K860WSG25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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